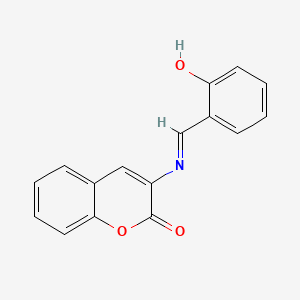

N-Salicilideno-3-aminocumarina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Salicylidene-3-aminocoumarin is a compound that draws interest due to its potential in various applications, including as a fluorescence dye and in medicinal chemistry. This compound, derived from salicylaldehyde and aminocoumarin precursors, is part of the broader family of coumarins known for their broad range of biological activities and fluorescence properties.

Synthesis Analysis

The synthesis of N-Salicylidene-3-aminocoumarin and related compounds often involves the Knoevenagel condensation of salicylaldehydes with suitable precursors such as ethyl cyanoacetate or the reaction of methyl anilinosulfonylacetates with substituted salicylaldehydes in the presence of a base. These methods are characterized by their simplicity and the potential for high yields under mild conditions (Reddy et al., 2004). Microwave irradiation in dry media has also been employed to synthesize substituted 3-aminocoumarins efficiently (Valizadeh & Shockravi, 2004).

Molecular Structure Analysis

The molecular structures of N-Salicylidene-3-aminocoumarin derivatives have been elucidated through various spectroscopic methods, including FTIR, UV-Vis, NMR, and X-ray crystallography. These compounds typically exhibit a coumarin core with substituted salicylaldehyde components contributing to their unique electronic and structural properties. For instance, the structure, photophysics, electrochemistry, and DFT correlative studies of N-[(2-pyridyl)methyliden]-6-coumarin complexes provide insight into the coordination chemistry and electronic configuration of these compounds (Roy et al., 2011).

Chemical Reactions and Properties

N-Salicylidene-3-aminocoumarins participate in a variety of chemical reactions, including condensation, cyclization, and ring-opening reactions. These reactions are often catalyzed by metals or organocatalysts, leading to diverse derivatives with potential biological activities. The platinum/scandium-cocatalyzed cascade cyclization and ring-opening reaction represent a novel synthetic protocol for producing 3-(aminoalkyl)coumarins (Xia et al., 2011).

Aplicaciones Científicas De Investigación

Química orgánica y farmacéutica

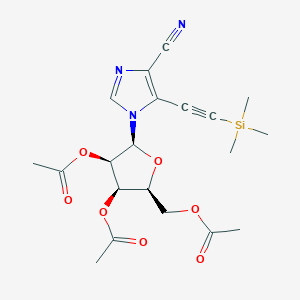

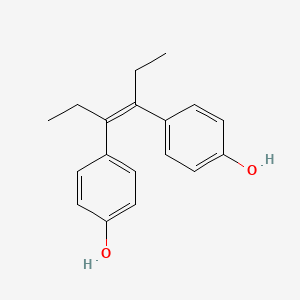

Las 3-aminocumarinas y sus derivados, incluida la N-Salicilideno-3-aminocumarina, representan una importante clase de andamiaje multitarea y multifuncional en la síntesis orgánica {svg_1}. Tienen un inmenso impacto en el campo de la química orgánica y farmacéutica debido a las diversas actividades biológicas que muestra este tipo de compuestos {svg_2}.

Evaluación biológica y estudio de fluorescencia

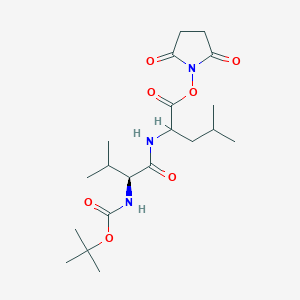

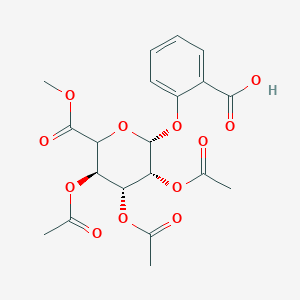

La síntesis de derivados de 3-aminocumarina y su evaluación biológica y estudio de fluorescencia es un área de investigación significativa {svg_3}. La reactividad química de las 3-aminocumarinas es más profunda debido a la presencia de un grupo amino, así como de carbono enamina en el andamiaje descrito {svg_4}.

Actividad anti-biofilm

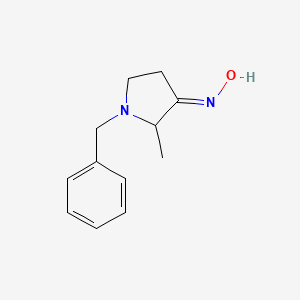

Los derivados de 3-aminocumarina han mostrado efectos inhibitorios significativos en la formación de biopelículas, particularmente las formadas por P. aeruginosa PAO1 {svg_5}. Esto las convierte en valiosas en el estudio y tratamiento de infecciones relacionadas con biopelículas {svg_6}.

Propiedades antiinflamatorias

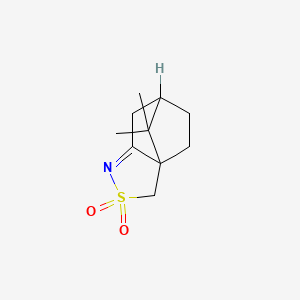

Ciertos derivados de cumarina, incluida la 3-aminocumarina, han demostrado propiedades antiinflamatorias {svg_7}. Por ejemplo, un estudio encontró que un compuesto específico inhibió eficazmente la producción de óxido nítrico en células de macrófagos RAW264.7 estimuladas con lipopolisacárido {svg_8}.

Actividades antimicrobianas

Se ha descubierto que los derivados de cumarina exhiben actividades antimicrobianas contra varios patógenos {svg_9}. Se han probado contra bacterias Gram-positivas (S. aureus), bacterias Gram-negativas (E. coli), levaduras (C. albicans) y hongos (A. niger) {svg_10}.

Sondas fluorescentes

Las sondas fluorescentes de cumarina, incluidas las basadas en 3-aminocumarina, se han utilizado cada vez más en bioquímica, protección ambiental y prevención de enfermedades {svg_11}. Se han utilizado para la detección de varios iones y oxígeno activo y sulfuro {svg_12}.

Mecanismo De Acción

Target of Action

N-Salicylidene-3-aminocoumarin, also known as 3-(Salicylideneamino) Coumarin, is a derivative of aminocoumarins . Aminocoumarins are known to be potent inhibitors of bacterial gyrase , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA. They interact with the B subunit of bacterial gyrase .

Mode of Action

The compound interacts with its target, bacterial gyrase, inhibiting the ATP-dependent supercoiling of DNA . This interaction disrupts the normal functioning of the bacterial gyrase, leading to the inhibition of DNA replication, transcription, and repair, ultimately causing bacterial cell death .

Biochemical Pathways

The biochemical pathways affected by N-Salicylidene-3-aminocoumarin are primarily related to DNA processes in bacteria. By inhibiting bacterial gyrase, the compound disrupts DNA replication and transcription . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .

Result of Action

The primary result of N-Salicylidene-3-aminocoumarin’s action is the inhibition of bacterial growth and proliferation. By inhibiting bacterial gyrase and disrupting DNA processes, the compound can effectively cause bacterial cell death .

Propiedades

IUPAC Name |

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXAFCDYVZFKKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1473-60-5 |

Source

|

| Record name | N-Salicylidene-3-aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What are the key structural features of N-Salicylidene-3-aminocoumarin and how are they characterized?

A1: N-Salicylidene-3-aminocoumarin compounds are characterized by the presence of a coumarin ring system linked to a salicylaldehyde moiety through an imine (C=N) bond. The specific derivative discussed in the paper, 7-Methoxy-3-(salicylideneamino)coumarin, has a methoxy group (-OCH3) substituted at the 7th position of the coumarin ring. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)